1-(Pyridin-4-yl)propane-1,2-diamine
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Overview
Description
1-(Pyridin-4-yl)propane-1,2-diamine is an organic compound featuring a pyridine ring attached to a propane-1,2-diamine moiety. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)propane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with 1,2-diaminopropane under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated under reflux, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing continuous flow techniques and advanced purification methods such as chromatography and distillation .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
1-(Pyridin-4-yl)propane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)propane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. Additionally, it can interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(Pyridin-2-yl)propane-1,3-diamine: Similar structure but with different positioning of the pyridine ring and diamine moiety.
N-(Pyridin-2-yl)amides: Compounds with an amide group instead of a diamine group.
Imidazo[1,2-a]pyridines: Heterocyclic compounds with a fused imidazole and pyridine ring.
Uniqueness: 1-(Pyridin-4-yl)propane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its versatile reactivity make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-pyridin-4-ylpropane-1,2-diamine |
InChI |
InChI=1S/C8H13N3/c1-6(9)8(10)7-2-4-11-5-3-7/h2-6,8H,9-10H2,1H3 |
InChI Key |
TZLYXONSYYOYLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=NC=C1)N)N |
Origin of Product |
United States |
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